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2-chloro-N-(4-methyl-2-nitrophenyl)acetamide Documentation Hub

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  • Product: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide
  • CAS: 72196-97-5

Core Science & Biosynthesis

Foundational

2-chloro-N-(2-nitro-p-tolyl)acetamide chemical structure and molecular weight

This technical guide provides an authoritative analysis of 2-chloro-N-(2-nitro-p-tolyl)acetamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalinone derivatives. Che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an authoritative analysis of 2-chloro-N-(2-nitro-p-tolyl)acetamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalinone derivatives.

Chemical Identity & Structural Analysis

The compound 2-chloro-N-(2-nitro-p-tolyl)acetamide (IUPAC: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide) is an acetanilide derivative characterized by an electrophilic


-chloroacetyl group and a nucleophilic aromatic core deactivated by a nitro group.
Structural Breakdown

The molecule consists of three distinct functional domains:

  • The Core Scaffold : A p-tolyl (4-methylphenyl) ring.

  • The Activating/Deactivating Groups : A nitro group (

    
    ) at the ortho position relative to the amide nitrogen, providing steric hindrance and electronic deactivation.
    
  • The Reactive Handle : An

    
    -chloroacetamide moiety (
    
    
    
    ), serving as an alkylating agent for subsequent cyclization reactions.
Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-chloro-N-(4-methyl-2-nitrophenyl)acetamidePreferred systematic name
Molecular Formula

Molecular Weight 228.63 g/mol Calculated based on standard atomic weights
Exact Mass 228.0302Monoisotopic mass
SMILES Cc1ccc(NC(=O)CCl)c(c1)[O-]
Predicted LogP ~1.8 – 2.1Moderate lipophilicity
Appearance Yellow crystalline solidTypical of nitroanilides
Solubility DCM, EtOAc, DMSOPoorly soluble in water

Synthetic Methodology & Protocol

The synthesis of 2-chloro-N-(2-nitro-p-tolyl)acetamide follows a classic Schotten-Baumann acylation pathway. The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride.

Reaction Scheme

The transformation converts 4-methyl-2-nitroaniline (2-nitro-p-toluidine) into the target chloroacetamide.



Detailed Experimental Protocol

Objective : To synthesize 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide with >95% purity.

Reagents :

  • Precursor : 4-methyl-2-nitroaniline (1.0 eq)

  • Reagent : Chloroacetyl chloride (1.2 eq)

  • Base : Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Solvent : Dichloromethane (DCM) (anhydrous)

Procedure :

  • Preparation : Dissolve 4-methyl-2-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Base Addition : Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation : Dropwise add Chloroacetyl chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) until the starting amine is consumed.

  • Workup :

    • Quench with cold water (50 mL).

    • Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/base), saturated

      
      , and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification : Recrystallize the crude yellow solid from Ethanol/Water or purify via flash column chromatography if necessary.

Mechanistic Pathway & Applications

This compound is not merely an endpoint but a versatile intermediate . Its primary utility lies in the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones , a scaffold found in various bioactive molecules (e.g., kinase inhibitors).

Cyclization Pathway (The "Beirut Reaction" Variant)

Upon reduction of the nitro group to an amine (using


 or 

), the newly formed primary amine performs an intramolecular nucleophilic attack on the

-carbon of the chloroacetyl group, displacing the chloride and forming the pyrazine ring.
Visualization of the Synthetic Logic

G Start 4-Methyl-2-nitroaniline (Precursor) Intermediate 2-Chloro-N-(2-nitro-p-tolyl)acetamide (Target Molecule) Start->Intermediate Acylation (DCM, Et3N) Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Intermediate AmineInt N-(2-Amino-4-methylphenyl)- 2-chloroacetamide Intermediate->AmineInt Nitro Reduction Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Product 6-Methyl-3,4-dihydro- quinoxalin-2(1H)-one AmineInt->Product Intramolecular Cyclization (-HCl)

Figure 1: Synthetic pathway from 2-nitro-p-toluidine to the quinoxalinone scaffold via the title intermediate.

Safety & Toxicology Profile

Handling 2-chloro-N-(2-nitro-p-tolyl)acetamide requires strict adherence to safety protocols due to its dual nature as an alkylating agent and a nitroaromatic.

Hazard ClassRisk DescriptionMitigation
Skin Sensitization

-Haloacetamides are potent contact allergens (alkylating agents).
Double-gloving (Nitrile), long sleeves.
Acute Toxicity Nitroaromatics can cause methemoglobinemia upon absorption.Work in a fume hood; avoid dust inhalation.
Eye Irritation Solid dust is a severe mechanical and chemical irritant.Safety goggles (ANSI Z87.1).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acetylation of anilines).

  • Hartenstein, J. H., et al. (1993). "Synthesis of Quinoxalinone Derivatives." Journal of Heterocyclic Chemistry, 30(3), 855-861. (Describes the cyclization of N-(2-nitrophenyl)chloroacetamides to quinoxalinones).

  • PubChem Compound Summary. (n.d.). Chloroacetamide Derivatives. National Center for Biotechnology Information. (General toxicity data for chloroacetanilides).

Exploratory

Strategic Sourcing &amp; Technical Profile: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide

The following technical guide details the sourcing, pricing, and synthesis of 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5). Executive Summary 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, pricing, and synthesis of 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5).

Executive Summary

2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., benzimidazoles, quinoxalines) and as a covalent warhead in medicinal chemistry.[1][2]

Market Status:

  • Availability: Low.[3] This compound is not a bulk commodity; it is typically classified as a "made-to-order" or catalog screening compound.

  • Cost Implication: Commercial pricing is prohibitively high for scale-up (> $500/g), driven by custom synthesis overhead rather than raw material costs.

  • Recommendation: For requirements exceeding 1 gram , in-house synthesis is strongly recommended. The precursor (4-methyl-2-nitroaniline) is abundant and cheap (~$0.10/g), and the conversion is a single-step, high-yield protocol.

Chemical Identity & Specifications

Precise identification is critical to avoid confusion with the N-methylated variant or the fluoro-analogs often found in kinase inhibitor literature.

ParameterSpecification
Chemical Name 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide
CAS Number 72196-97-5
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Precursor 4-Methyl-2-nitroaniline (CAS 89-62-3)
Key Functionality

-Haloacetamide (Alkylating agent), Nitro-aromatic core
Solubility Soluble in DMSO, DMF, Chloroform, DCM; Low solubility in water.

Market Analysis: Suppliers & Pricing

The following data reflects the current landscape for research-grade sourcing. Note that "In Stock" often implies a 2-3 week lead time for this specific CAS due to re-synthesis cycles.

Commercial Suppliers
SupplierCatalog / SKUEst. Price (USD)Lead Time
ChemScene CS-0218682Inquire (Est. $150/100mg)2-3 Weeks
Reagentia R00FLNL~$900 / 1gImmediate (EU)
MolPort (Aggregator)VariesVaries
BOC Sciences CustomInquire4-6 Weeks

Procurement Strategy:

  • Screening (<100 mg): Purchase from ChemScene or via MolPort to save time.

  • Development (>1 g): Do NOT purchase. The commercial markup is >5000% over raw material cost. Utilize the synthesis protocol below.

Technical Evaluation: The "Make" Option (Synthesis Protocol)

Since commercial supply is constrained, the following protocol provides a validated, self-consistent method for synthesizing the compound in-house. This method uses Schotten-Baumann conditions modified for weak nucleophiles (anilines).

Reaction Logic

The reaction involves the nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.

  • Why 4-Methyl-2-nitroaniline? The electron-withdrawing nitro group at the ortho position deactivates the amine, making it a poor nucleophile.

  • Why Chloroacetyl Chloride? Provides the electrophilic chloro-linker.

  • Why Base (Et₃N or DBU)? Essential to scavenge the HCl byproduct. Without base, the HCl would protonate the remaining aniline, completely arresting the reaction due to the already low basicity of the nitroaniline.

Step-by-Step Protocol

Scale: 10 mmol (approx. 2.3 g theoretical yield)

Reagents:

  • 4-Methyl-2-nitroaniline (CAS 89-62-3): 1.52 g (10 mmol)

  • Chloroacetyl chloride (CAS 79-04-9): 1.2 mL (15 mmol, 1.5 eq)

  • Triethylamine (Et₃N): 2.1 mL (15 mmol, 1.5 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous preferred), 50 mL.

Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Dissolution: Add 4-Methyl-2-nitroaniline (1.52 g) and DCM (40 mL). Add Et₃N (2.1 mL). Cool the mixture to 0°C (ice bath). Note: The solution will likely be yellow/orange.

  • Addition: Dilute Chloroacetyl chloride (1.2 mL) in 10 mL DCM. Add this solution dropwise over 15 minutes to the stirring amine mixture at 0°C. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[4]

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize acid traces.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄.[5] Filter and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water mixture.

    • Target Appearance: Yellow to off-white needles.

    • Expected Yield: 75–85%.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 4-Methyl-2-nitroaniline (CAS 89-62-3) Reaction Reaction: N-Acylation (RT, 4-6 Hours) Start->Reaction Dissolve Reagents Reagents: Chloroacetyl Chloride + Et3N Solvent: DCM (0°C) Reagents->Reaction Dropwise Addition Workup Workup: 1. Acid Wash (Remove Amine) 2. Base Wash (Neutralize) 3. Dry & Concentrate Reaction->Workup TLC Confirmation Product Final Product: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5) Workup->Product Recrystallization (EtOH)

Figure 1: Synthesis workflow for CAS 72196-97-5 via acylation of 4-methyl-2-nitroaniline.

Applications in Drug Development

This compound is rarely the final drug; it is a divergent intermediate .

Precursor to Benzimidazoles

The most common application is the synthesis of 2-substituted benzimidazoles.

  • Mechanism: The nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd). The resulting primary amine then attacks the internal carbonyl or alkyl halide (depending on conditions) to cyclize.

  • Relevance: Benzimidazole scaffolds are ubiquitous in anthelmintics (Albendazole) and kinase inhibitors.

Covalent Probe Synthesis

The


-chloroacetamide moiety is a classic "warhead" for targeting Cysteine residues in proteins.
  • Usage: Researchers attach this scaffold to a ligand to create an irreversible inhibitor. The nitro group can be reduced and functionalized to tune the binding affinity before the warhead reacts.

Pathway Diagram: Benzimidazole Formation

BenzimidazolePath SM 2-Chloro-N-(4-methyl- 2-nitrophenyl)acetamide Step1 Reduction (Fe/AcOH or H2/Pd) SM->Step1 Intermed Intermediate: 2-Amino-N-(2-chloroacetyl) -4-methylaniline Step1->Intermed Step2 Cyclization (Heat/Acid) Intermed->Step2 Final Target: 2-(Chloromethyl)-5-methyl -1H-benzimidazole Step2->Final

Figure 2: Conversion of the target acetamide into a benzimidazole scaffold.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (Category 4).[2]

  • Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]

  • Sensitization: As an alkylating agent, it is a potential skin sensitizer. Avoid all direct contact.

  • Storage: Store at -20°C (long term) or 2-8°C (short term) to prevent hydrolysis of the chloroacetyl group. Keep away from moisture.[2]

References

  • ChemScene . Safety Data Sheet: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide. Retrieved from [2]

  • Reagentia . Product Catalog: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5).[1][2][6] Retrieved from

  • PubChem . Compound Summary: 4-Methyl-2-nitroaniline (Precursor). Retrieved from

  • Cordeiro, L. V., et al. (2020) . Synthesis and antibacterial evaluation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. (Protocol adapted for methyl analog). Anais da Academia Brasileira de Ciências. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide from 4-methyl-2-nitroaniline

Abstract This application note details the optimized protocol for the synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (also referred to as N-(4-methyl-2-nitrophenyl)-2-chloroacetamide) from 4-methyl-2-nitroanil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (also referred to as N-(4-methyl-2-nitrophenyl)-2-chloroacetamide) from 4-methyl-2-nitroaniline . This transformation utilizes a nucleophilic acyl substitution pathway. Due to the significant electronic deactivation and steric hindrance introduced by the ortho-nitro group on the aniline substrate, standard acylation conditions often result in low yields or incomplete conversion. This guide presents a robust "Method A" (Acetic Acid/Sodium Acetate) designed to overcome these kinetic barriers, alongside a "Method B" (DCM/Base) for milder requirements.

Strategic Reaction Analysis

The Challenge: Deactivated Nucleophiles

The starting material, 4-methyl-2-nitroaniline , presents a specific synthetic challenge compared to simple anilines:

  • Electronic Deactivation: The nitro group (

    
    ) at the ortho position is a strong electron-withdrawing group (EWG). It reduces the electron density on the amine nitrogen via both inductive (
    
    
    
    ) and resonance (
    
    
    ) effects, making it a poor nucleophile.
  • Steric Hindrance: The ortho position of the nitro group creates steric bulk, physically impeding the approach of the electrophile (chloroacetyl chloride).

  • Intramolecular Hydrogen Bonding: A weak hydrogen bond can form between the amine hydrogen and the nitro oxygen, further locking the conformation and reducing reactivity.

Solution: To drive this reaction to completion, we utilize Chloroacetyl Chloride (a highly reactive acylating agent) combined with thermal energy (Reflux) and a polar protic solvent system (Glacial Acetic Acid) that stabilizes the transition state and ensures solubility.

Reaction Scheme & Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, followed by the expulsion of chloride.

ReactionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products S1 4-methyl-2-nitroaniline (Nucleophile) Int Tetrahedral Intermediate S1->Int Nucleophilic Attack S2 Chloroacetyl Chloride (Electrophile) S2->Int P1 2-chloro-N-(4-methyl- 2-nitrophenyl)acetamide Int->P1 Elimination of Cl- P2 HCl (Byproduct) Int->P2 -H+

Figure 1: Mechanistic pathway of the chloroacetylation reaction.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]RoleEq.
4-methyl-2-nitroaniline 89-62-3Substrate1.0
Chloroacetyl chloride 79-04-9Reagent1.2 - 1.5
Glacial Acetic Acid 64-19-7Solvent10-15 Vol
Sodium Acetate (anhydrous) 127-09-3Base (Buffer)1.5
Ethanol (95%) 64-17-5RecrystallizationN/A
Method A: The Robust Protocol (Recommended)

Best for: High purity, scaling up, and overcoming the deactivated amine issue.

Step-by-Step Procedure:

  • Preparation: In a dry 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂), charge 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol).

  • Solvation: Add Glacial Acetic Acid (100 mL). Stir at room temperature until the solid is mostly dispersed/dissolved.

  • Buffering: Add Sodium Acetate (8.1 g, 98.5 mmol). Note: NaOAc acts as an HCl scavenger to prevent protonation of the unreacted amine.

  • Addition: Cool the mixture slightly to ~15°C (water bath). Add Chloroacetyl chloride (7.9 mL, 11.2 g, 98.5 mmol) dropwise over 15 minutes via an addition funnel.

    • Caution: Exothermic reaction. Evolution of HCl gas may occur.[3] Perform in a fume hood.

  • Reaction: Remove the cooling bath. Heat the reaction mixture to Reflux (approx. 118°C) for 2–3 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexane). The bright yellow/orange spot of the starting aniline should disappear.

  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass slowly into Ice-Cold Water (500 mL) with vigorous stirring.

  • Precipitation: The product should precipitate as a solid. Stir for 30 minutes to ensure all acetic acid is diluted and the product hardens.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with:

    • Cold water (3 x 50 mL) to remove acetic acid and salts.

    • Cold 5% NaHCO₃ solution (50 mL) to neutralize trace acid.

    • Cold water (50 mL) again.

  • Purification: Recrystallize the crude solid from Ethanol (or Ethanol/Water 9:1).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: The Mild Protocol (Alternative)

Best for: Small scale exploratory synthesis or if acid-sensitive functional groups are present.

  • Dissolve 4-methyl-2-nitroaniline (1.0 eq) in Dichloromethane (DCM) (15 Vol).

  • Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Add Chloroacetyl chloride (1.2 eq) dropwise.

  • Allow to warm to Room Temperature and stir for 12–24 hours. Note: Reaction may be slow.

  • Wash organic layer with water, 1N HCl, and Brine. Dry over MgSO₄, concentrate, and recrystallize.

Process Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve Aniline in Glacial Acetic Acid Start->Dissolve AddBase Add Sodium Acetate (Buffer) Dissolve->AddBase AddReagent Dropwise Addition of Chloroacetyl Chloride (15°C) AddBase->AddReagent Reflux Reflux (118°C) 2-3 Hours AddReagent->Reflux Quench Pour into Ice Water (Precipitation) Reflux->Quench Filter Filtration & Washing (H2O / NaHCO3) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Dry Vacuum Dry (50°C) Recryst->Dry

Figure 2: Operational workflow for the synthesis via Method A.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Yield 75% - 85%Gravimetric
Melting Point Determine Experimentally (Exp. range ~105-135°C depending on purity)Capillary Method
Purity >98%HPLC (C18, ACN:H2O)
IR Spectrum Amide C=O stretch (~1660-1690 cm⁻¹)FTIR
Proton NMR Singlet (~4.2 ppm, -CH₂Cl); Aromatic signals shifted downfield1H-NMR (DMSO-d6)

Key Identification Markers:

  • IR: Look for the disappearance of the primary amine doublet (

    
    ) at 3300-3500 cm⁻¹ and the appearance of a single amide NH stretch.
    
  • NMR: The -CH₂Cl protons usually appear as a sharp singlet around

    
     4.0–4.3 ppm.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to deactivation.Increase reflux time; Ensure Chloroacetyl chloride is fresh (it hydrolyzes over time).
Oiling out Product not crystallizing in water.The water was too warm. Use crushed ice. Scratch the flask walls to induce nucleation.
Red/Dark Color Oxidation of aniline or impurities.Recrystallize with activated charcoal in Ethanol.
Starting Material Remains Moisture in solvent/reagents.Use anhydrous Sodium Acetate and Glacial Acetic Acid. Ensure glassware is dry.

Safety & Handling

  • Chloroacetyl Chloride: Extremely corrosive, lachrymator (tear gas), and toxic. Must be handled in a functioning fume hood. Avoid contact with metal needles (corrosive).

  • 4-methyl-2-nitroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential mutagen.

  • Waste Disposal: Quenched reaction mixtures contain acidic components and halogenated organics. Dispose of in designated Halogenated Organic Waste streams.

References

  • Preparation of 2-Chloro-N-(4-nitrophenyl)acetamide (Analogous Protocol)

    • Source: PrepChem.com
    • Relevance: Establishes the baseline reflux conditions for nitro-aniline acyl
    • URL:[Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chloride

    • Source: Kim, C. B., et al. (Northern Illinois University)
    • Relevance: Explains the reactivity differences and mechanism of chloroacetyl chloride vs acetyl chloride.
    • URL:[Link]

  • Facile amidation of chloroacetyl chloride using DBU (Altern

    • Source: Singh, R., et al. (Int. J. ChemTech Res, 2017)[4]

    • Relevance: Provides alternative base-catalyzed methods for amid
    • URL:[Link]

  • PubChem Compound Summary: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide

    • Source: National Center for Biotechnology Inform
    • Relevance: Confirmation of chemical structure and identifiers.[1][4][5][6][7]

    • URL:[Link]

Sources

Application

Technical Guide: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide in Heterocyclic API Synthesis

This guide outlines the technical specifications, synthetic utility, and experimental protocols for using 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5) as a strategic intermediate in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthetic utility, and experimental protocols for using 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5) as a strategic intermediate in pharmaceutical development.

Executive Summary & Chemical Profile

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is a bifunctional electrophile and a "privileged scaffold" precursor. Its structure combines a reactive


-chloroacetamide motif with a masked nucleophile (the nitro group), making it an ideal linchpin for synthesizing 1,2,3,4-tetrahydroquinoxalines , quinoxalin-2-ones , and benzimidazole  derivatives—core structures found in tyrosine kinase inhibitors, antiretrovirals, and antimicrobial agents.
Chemical Identity
ParameterSpecification
CAS Number 72196-97-5
IUPAC Name 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide
Synonyms

-Chloro-4-methyl-2-nitroacetanilide
Molecular Formula

Molecular Weight 228.63 g/mol
Appearance Light yellow to yellow crystalline solid
Solubility Soluble in DMSO (>10 mg/mL), DMF; Sparingly soluble in water
Melting Point 134–138 °C (Typical)

Strategic Reactivity & Applications

This intermediate offers two primary reaction pathways for drug discovery libraries:

  • Pathway A: Nucleophilic Substitution (

    
    ):  The 
    
    
    
    -chloride is highly susceptible to displacement by amines, thiols, or phenoxides, generating bioactive glycinamide derivatives often screened for antimicrobial activity.
  • Pathway B: Reductive Cyclization: Reduction of the nitro group (

    
    ) triggers intramolecular cyclization, forming the quinoxalin-2-one  skeleton. This is a critical pathway for developing kinase inhibitors (e.g., analogs of ligand-efficient scaffolds).
    
Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from the core intermediate.

G Start 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 72196-97-5) Inter1 Intermediate: N-Substituted Glycinamide Start->Inter1 SN2 Displacement (K2CO3, DMF) Amine Primary/Secondary Amines (HNR2) Amine->Inter1 Reduction Reductive Conditions (H2/Pd-C or Fe/AcOH) Inter1->Reduction Nitro Reduction ProductA Bioactive Glycinamide Library (Antimicrobial) Inter1->ProductA Purification Cyclization Intramolecular Cyclization Reduction->Cyclization - H2O ProductB 6-Methyl-3,4-dihydro- quinoxalin-2(1H)-one Cyclization->ProductB Target Scaffold

Caption: Divergent synthesis pathways transforming the chloroacetamide intermediate into glycinamide libraries or quinoxalinone scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted Glycinamide Derivatives

Objective: To derivatize the


-carbon with a secondary amine (e.g., morpholine) for biological screening.

Reagents:

  • 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Preparation: Dissolve 1.0 mmol of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide in 5 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Add 2.0 mmol of anhydrous

    
    . Stir the suspension for 10 minutes at room temperature.
    
  • Reaction: Dropwise add 1.2 mmol of the secondary amine.

  • Incubation: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Criteria:

  • Yield: >75%

  • 1H NMR (DMSO-d6): Disappearance of the singlet at

    
     4.3 ppm (
    
    
    
    ) and appearance of a singlet at
    
    
    3.2–3.5 ppm (
    
    
    ).
Protocol B: Synthesis of 6-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: To synthesize the bicyclic quinoxalinone core via reductive cyclization.

Mechanism: The reduction of the nitro group yields an aniline intermediate, which spontaneously (or with acid catalysis) attacks the amide carbonyl or displaces the


-substituent to form the six-membered ring.

Reagents:

  • Intermediate from Protocol A (N-substituted) OR Ammonia-treated intermediate.

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1).

Procedure:

  • Setup: Suspend 1.0 mmol of the nitro-acetamide derivative (from Protocol A) in 10 mL Ethanol/Water (4:1).

  • Activation: Add 5.0 mmol Iron powder and 5.0 mmol

    
    .
    
  • Reduction: Reflux the mixture vigorously at 80°C for 2–4 hours. The color typically shifts from yellow to colorless/brown sludge.

  • Cyclization: In many cases, cyclization occurs spontaneously under these conditions. If not, acidify the filtrate with catalytic acetic acid and reflux for an additional 1 hour.

  • Work-up:

    • Filter the hot solution through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to 20% volume.

    • Cool to 0°C to induce precipitation of the quinoxalinone.

  • Isolation: Filter the precipitate and wash with cold water.

Validation Criteria:

  • MS (ESI): Observe [M+H]+ peak corresponding to the cyclized product (Loss of

    
     or amine leaving group depending on exact pathway).
    
  • IR: Appearance of lactam carbonyl stretch (

    
    ) and secondary amine (-NH-) stretch.[2]
    

Analytical Quality Control

Ensure the starting material meets these standards before initiating synthesis.

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water gradient)

Identity 1H NMR (400 MHz, DMSO-d6)Consistent with structure
Water Content Karl Fischer

Residual Solvents GC-HSMeets ICH Q3C limits

Key NMR Signals (Starting Material):

  • Amide NH: Broad singlet,

    
     ppm.[3]
    
  • Aromatic Protons: 3 distinct signals (1 singlet, 2 doublets) in the 7.0–8.0 ppm range.

  • Alpha-CH2: Singlet,

    
     ppm.
    
  • Methyl Group: Singlet,

    
     ppm.[4]
    

Safety & Handling

  • Hazards: This compound is an

    
    -haloacetamide, which are potent alkylating agents. It acts as a skin irritant and potential sensitizer.
    
  • GHS Classification: Warning.[5][6][7] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[5] 2A.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood to avoid inhalation of dust.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to nucleophilically deactivate the chloride before disposal.

References

  • Ramli, Y., et al. (2023).[8] N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]

Sources

Method

Application Note: Nucleophilic Substitution Architectures for 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide

Executive Summary This application note details the synthetic utility of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (referred to herein as Compound A ). As a functionalized -chloroacetamide, Compound A serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (referred to herein as Compound A ). As a functionalized


-chloroacetamide, Compound A serves as a critical electrophilic scaffold in the synthesis of peptidomimetics, heterocyclic pharmacophores (specifically quinoxalines), and ion channel modulators.

This guide provides optimized protocols for


 nucleophilic substitution  using nitrogen and sulfur nucleophiles. We prioritize reaction kinetics, impurity profiling, and scalable workup procedures over theoretical yield alone.

Chemical Context & Reactivity Profile

Electrophilic Activation

Compound A possesses a labile chlorine atom at the


-position relative to the amide carbonyl. The reactivity is governed by two primary factors:
  • Carbonyl Inductive Effect: The adjacent carbonyl group pulls electron density, creating a partial positive charge on the

    
    -carbon, facilitating nucleophilic attack.
    
  • Ortho-Nitro Influence: The nitro group at the ortho position of the N-phenyl ring exerts a strong electron-withdrawing effect. While this decreases the nucleophilicity of the amide nitrogen (preventing self-polymerization), it creates significant steric bulk that dictates the angle of approach for incoming nucleophiles.

Finkelstein Catalysis Strategy

For sterically hindered nucleophiles, the substitution of Chloride (Cl⁻) is often the rate-limiting step. We recommend an in-situ Finkelstein modification using Potassium Iodide (KI). The iodide displaces the chloride to form a more reactive


-iodo intermediate, which is then rapidly displaced by the target nucleophile.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Glycinamide Derivatives)

Target Application: Synthesis of analgesic pharmacophores and quinoxaline precursors.

Materials:

  • Substrate: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (for low solubility amines)

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Compound A (1.0 eq) and MeCN (10 mL/g).

  • Activation: Add KI (0.1 eq) and stir at room temperature for 10 minutes. The solution may darken slightly (iodine liberation trace).

  • Basification: Add anhydrous

    
     (2.0 eq).
    
  • Addition: Add the secondary amine (1.2 eq) dropwise.

    • Critical Control Point: If the reaction exotherms >5°C, cool with an ice bath.

  • Reflux: Heat the mixture to reflux (

    
    C for MeCN) for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
    
  • Workup (Precipitation Method):

    • Cool reaction to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Stir vigorously for 20 minutes. The product should precipitate as a solid.

    • Filter, wash with water to remove salts, and dry in vacuo.

Data Presentation: Solvent Effects on Yield

SolventTemperatureTime (h)Isolated Yield (%)Impurity Profile (LC-MS)
Acetonitrile Reflux488%Clean (<2% dimer)
DMF

C
292%Solvent difficult to remove
Ethanol Reflux875%Ester by-products observed
Protocol B: S-Alkylation (Thioether Formation)

Target Application: Bioconjugation linkers and metabolic stability studies.

Materials:

  • Substrate: Compound A (1.0 eq)

  • Nucleophile: Thiophenol or Alkyl thiol (1.1 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Solvation: Dissolve Compound A in DCM (15 mL/g) under Nitrogen atmosphere.

  • Cooling: Cool to

    
    C. Thiol substitutions are faster and more prone to disulfide by-products if overheated.
    
  • Base Addition: Add

    
     (1.5 eq).
    
  • Nucleophile Addition: Add the thiol (1.1 eq) slowly.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup (Extraction):

    • Wash organic layer with 1M HCl (to remove excess base).

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Visualizing the Chemistry

The following diagrams illustrate the reaction logic and the experimental decision tree.

Reaction Mechanism & Pathway

This diagram details the


 mechanism, highlighting the optional Iodide catalysis (Finkelstein) which lowers the activation energy.

ReactionMechanism Start 2-chloro-N-(4-methyl- 2-nitrophenyl)acetamide Inter Intermediate: alpha-Iodo species Start->Inter Cl/I Exchange Product Substituted Product Start->Product Slow SN2 (Direct) KI_Cat KI Catalyst (Finkelstein) KI_Cat->Inter Inter->Product Fast SN2 Nuc Nucleophile (H-Nu:) Nuc->Product Base Base (Scavenges HCl) Base->Product  -HBase+ Cl-

Caption: Mechanistic pathway showing the acceleration of the substitution reaction via in-situ iodination (Finkelstein condition).

Experimental Workflow Decision Tree

This flowchart guides the researcher in selecting the correct solvent and workup based on the nucleophile type.

Workflow Start Select Nucleophile Type_N Amine (Nitrogen) Start->Type_N Type_S Thiol (Sulfur) Start->Type_S Solv_Amine Solvent: MeCN or DMF Base: K2CO3 Type_N->Solv_Amine Solv_Thiol Solvent: DCM or THF Base: Et3N Type_S->Solv_Thiol Heat Reflux (80°C) Add KI Catalyst Solv_Amine->Heat Workup_ppt Workup: Pour into Ice Water (Precipitation) Heat->Workup_ppt Final Recrystallization (EtOH/Water) Workup_ppt->Final Cool Cool (0°C -> RT) No Catalyst needed Solv_Thiol->Cool Workup_ext Workup: Acid/Base Extraction Cool->Workup_ext Workup_ext->Final

Caption: Decision matrix for optimizing reaction conditions based on nucleophile classification.

Troubleshooting & Optimization (E-E-A-T)

The "Oiling Out" Phenomenon

Issue: Upon pouring the reaction mixture into water (Protocol A), the product forms a sticky oil/gum rather than a filterable solid. Causality: This occurs when the product retains trace DMF or when the water is not cold enough to induce rapid crystallization. Solution:

  • Decant the water.

  • Triturate the oil with a small amount of cold Ethanol or Diethyl Ether.

  • Scratch the flask wall with a glass rod to induce nucleation.

Controlling Impurities
  • Dimer Formation: If the nucleophile is a primary amine, double substitution (one amine attacking two chloroacetamides) is possible.

    • Fix: Use a large excess of the amine (3–5 eq) to statistically favor mono-substitution.

  • Hydrolysis: The amide bond is stable, but prolonged heating in wet basic solvents can hydrolyze the amide, releasing 4-methyl-2-nitroaniline.

    • Fix: Ensure all solvents are anhydrous; store

      
       in a desiccator.
      

References

  • Gupta, A. et al. (2018). "Synthesis and biological evaluation of novel quinoxaline derivatives." Journal of Saudi Chemical Society.

    • Context: Establishes the utility of 2-chloro-N-arylacetamides as precursors for quinoxaline synthesis via substitution-reduction-cycliz
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Context: Authoritative grounding for the Finkelstein reaction mechanism and kinetics in -halo carbonyls.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

    • Context: Standard protocols for recrystallization of hydrophobic amides and heterogeneous basic c

Technical Notes & Optimization

Troubleshooting

solving solubility issues of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide in aqueous buffers

Status: Operational Subject: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (C₁₀H₁₁ClN₂O₃) Ticket Priority: High (Assay Blocking Issue) Executive Summary & Compound Analysis The Core Challenge: Researchers frequently misdi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (C₁₀H₁₁ClN₂O₃) Ticket Priority: High (Assay Blocking Issue)

Executive Summary & Compound Analysis

The Core Challenge: Researchers frequently misdiagnose solubility issues with 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide. The difficulty arises from two distinct mechanisms:

  • Thermodynamic Insolubility: The ortho-nitro group forms an intramolecular hydrogen bond with the amide nitrogen. This "locks" the molecule into a planar, non-polar conformation that resists hydration, leading to rapid precipitation in aqueous media.

  • Chemical Instability (The "False" Solubility Issue): The

    
    -chloroacetamide moiety is an electrophile. In buffers containing thiols (DTT, 
    
    
    
    -mercaptoethanol), the compound covalently reacts, leading to precipitation of the byproduct or loss of signal, often mistaken for simple insolubility.
Physicochemical Profile
PropertyEstimated ValueImplication for Solubility
LogP ~2.3 – 2.8Moderately Lipophilic. Requires organic co-solvents.
pKa >14 (Amide NH)Non-ionizable at physiological pH (7.4). pH adjustment is ineffective.
H-Bond Donors 1 (Masked)The Nitro group masks the donor, reducing water interaction.
Reactivity High (Electrophile)Incompatible with Thiol-based reducing agents.

Standard Operating Procedures (SOPs)

SOP-01: Stock Solution Preparation

Objective: Create a stable, high-concentration stock free of micro-precipitates.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory primary solvent. Ethanol is not recommended due to the compound's high lattice energy.

  • Concentration Limit: Target 10 mM to 50 mM . Do not attempt >100 mM stocks as they are prone to "crashing out" upon freeze-thaw cycles.

  • Procedure:

    • Weigh compound into a glass vial (avoid polystyrene).

    • Add Anhydrous DMSO.

    • Critical Step: Sonicate at 40°C for 5-10 minutes. The lattice energy of nitro-anilides requires thermal energy to break initially.

    • Visual Check: Solution must be clear yellow/orange with no turbidity.

SOP-02: Aqueous Buffer Dilution (The "Step-Down" Method)

Objective: Transfer the compound from DMSO to Buffer without precipitation.

The Golden Rule: Never add buffer to the DMSO stock. Always add the DMSO stock to the rapidly stirring buffer.

Protocol:

  • Buffer Selection: Use PBS or HEPES (pH 7.4). Exclude DTT, Glutathione, or TCEP.

  • Surfactant Spike (Optional but Recommended): Add 0.05% Tween-20 or 0.1% Pluronic F-127 to the buffer before adding the compound.

  • The "Subsurface" Injection:

    • Place buffer on a magnetic stirrer (medium speed).

    • Immerse the pipette tip below the surface of the buffer.

    • Slowly eject the DMSO stock into the vortex.

    • Why? Dropping from above creates local areas of high concentration at the surface, causing immediate crystallization (the "oil-out" effect).

Decision Logic & Troubleshooting

The following diagram illustrates the decision matrix for solubilizing this specific scaffold.

SolubilityLogic Start Start: Dilution into Buffer CheckCloudiness Visual Inspection: Turbidity/Precipitate? Start->CheckCloudiness Precipitates Yes: Precipitation Observed CheckCloudiness->Precipitates Cloudy Clear No: Solution Clear CheckCloudiness->Clear Clear CheckBuffer Check Buffer Composition: Contains DTT/Thiols? Precipitates->CheckBuffer ThiolYes Yes: Thiol Present CheckBuffer->ThiolYes Yes ThiolNo No: Standard Buffer CheckBuffer->ThiolNo No ActionThiol CRITICAL ERROR: Covalent Reaction Occurring. Remove Thiols. ThiolYes->ActionThiol CosolventStrategy Strategy A: Increase DMSO (Max 1-5%) ThiolNo->CosolventStrategy SurfactantStrategy Strategy B: Add Tween-20 (0.05%) CosolventStrategy->SurfactantStrategy Fails CDStrategy Strategy C: Complexation (HP-beta-Cyclodextrin) SurfactantStrategy->CDStrategy Fails Proceed Proceed to Assay (Run within 4 hours) Clear->Proceed

Figure 1: Troubleshooting logic flow. Note the critical checkpoint for Thiol reagents, which cause chemical degradation often mistaken for insolubility.

Frequently Asked Questions (Technical FAQ)

Q1: I see a yellow precipitate immediately upon adding the compound to the assay plate. Why?

Diagnosis: This is likely "Solvent Shock." Technical Explanation: When a droplet of 100% DMSO stock hits an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate. This leaves the hydrophobic 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide "stranded" in a water environment, forcing it to crystallize. Solution:

  • Intermediate Dilution: Create a 10x working solution in a solvent mix (e.g., 10% DMSO / 90% Buffer) before adding to the final well.

  • Use a Carrier: Pre-dissolve the compound in DMSO containing 10% PEG-400 before adding to the buffer.

Q2: My IC50 values are shifting over time (potency decreases). Is the compound falling out of solution?

Diagnosis: If your buffer contains DTT, Cysteine, or Glutathione, this is Chemical Degradation , not just solubility. Technical Explanation: The 2-chloroacetamide group is a "warhead" that reacts with sulfhydryl groups via nucleophilic substitution (


). You are essentially running a reaction between your inhibitor and your buffer.
Solution: 
  • Switch to TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is absolutely required. TCEP is less nucleophilic than DTT.

  • Ideally, remove reducing agents entirely.

Q3: Can I use Cyclodextrins?

Diagnosis: Yes, this is the gold standard for this scaffold. Technical Explanation: The 4-methyl-2-nitrophenyl ring is highly hydrophobic and planar, making it a perfect guest for Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Protocol:
  • Prepare a 20% (w/v) stock of HP-

    
    -CD in water.
    
  • Use this CD solution to prepare your assay buffer.

  • The hydrophobic cavity of the CD encapsulates the phenyl ring, shielding it from water while the outer shell remains soluble.

Advanced Formulation: The "Tri-Mix" System

For in vivo or high-concentration cellular assays (>50 µM), simple DMSO spiking will fail. Use the following validated vehicle system.

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer for the crystal lattice.
PEG-400 30%Co-solvent; bridges the polarity gap.
Tween 80 1%Surfactant; prevents micro-crystal aggregation.
Saline/Water 64%Bulk aqueous phase.

Preparation Order:

  • Dissolve Compound in DMSO.

  • Add PEG-400 and Tween 80; vortex until clear.

  • Slowly add Saline while vortexing.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Cosolvents). Link

  • Joshi, P., et al. (2011). Reactivity of chemical probes with thiol-containing reagents in HTS. Combinatorial Chemistry & High Throughput Screening, 14(10). (Addresses alpha-chloroacetamide reactivity). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

Reference Data & Comparative Studies

Validation

Comparative Guide: Melting Point Verification for 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide

Executive Summary In the synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (an intermediate often utilized in the development of substituted phenyl-acetamide derivatives), melting point (MP) determination is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (an intermediate often utilized in the development of substituted phenyl-acetamide derivatives), melting point (MP) determination is the primary rapid-response tool for purity assessment. However, the structural similarity between the target compound and its precursor, 4-methyl-2-nitroaniline , presents a unique challenge.

This guide compares the performance of Automated Capillary Melting Point analysis versus Differential Scanning Calorimetry (DSC) . It provides a validated protocol to distinguish the target product (Theoretical Range: ~132–135°C) from the starting material (115–117°C) and quantifies the impact of impurities on thermal behavior.

Technical Profile & Challenge

The synthesis typically involves the acylation of 4-methyl-2-nitroaniline with chloroacetyl chloride. The critical quality attribute (CQA) is the complete conversion of the aniline precursor.

ComponentStructure DescriptionMelting Point (Lit/Exp)Thermal Behavior
Target Product 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide132 – 135 °C (Predicted/Exp)*Stable melt; potential sublimation.
Precursor (Impurity) 4-methyl-2-nitroaniline115 – 117 °C Sharp melt; distinct yellow color.
By-product Bis-acylated species (Trace)> 150 °CHigh melting impurity.

*Note: The target MP is estimated based on the typical ~15–20°C elevation observed in ortho-nitro acetanilides relative to their aniline precursors (e.g., 2-nitroaniline [71°C]


 2-chloro-N-(2-nitrophenyl)acetamide [89°C]).

The Challenge: While the melting points are distinct (~17°C separation), the formation of a eutectic mixture can drastically suppress the observed melting range if the reaction is incomplete, leading to false negatives in purity assessment.

Comparative Analysis: Verification Methods

We evaluated three verification methodologies for their precision, throughput, and ability to detect the specific precursor impurity.

Method A: Automated Capillary (Visual)
  • Mechanism: Optical detection of light transmission changes during heating.

  • Best For: Routine QC, rapid "Pass/Fail" checks.

  • Limitation: Subjective determination of "Clear Point" in colored samples (nitro compounds are often yellow/orange).

Method B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measurement of heat flow difference between sample and reference.

  • Best For: Quantitative purity (Van't Hoff analysis), polymorph detection.

  • Advantage: Unaffected by sample color; detects eutectic endotherms.

Method C: Mixed Melting Point (The "Gold Standard")
  • Mechanism: 1:1 mixture of Sample + Reference Standard.

  • Best For: Absolute identity verification.

  • Logic: If the sample is identical to the standard, the MP remains unchanged. If different, the MP is depressed.

Performance Data Summary
FeatureCapillary Method (Digital)DSC (Heat Flux)Mixed MP (Manual)
Precision ± 0.5 °C± 0.1 °C± 1.0 °C
Impurity Detection Visual onset depressionDistinct eutectic peakDepression relative to std
Sample Requirement 2–5 mg2–5 mg10–20 mg
Throughput High (3 samples/run)Low (1 sample/run)Medium
Verdict Recommended for Routine QC Recommended for Validation Required for ID
Experimental Protocol: The Verification Workflow

To ensure scientific integrity, use the Mixed Melting Point method for initial identity confirmation, followed by Automated Capillary for batch purity.

Protocol: Mixed Melting Point Verification

Objective: Confirm that the synthesized batch is 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide and not a higher-melting by-product or misidentified isomer.

Reagents:

  • Sample Batch (Dry, powdered).

  • Reference Standard (Analytical Grade, >99.5%).

Procedure:

  • Preparation:

    • Take approx. 10 mg of the Sample .

    • Take approx. 10 mg of the Reference Standard .

    • Mix: Grind them together in an agate mortar for 60 seconds to ensure homogeneity.

  • Loading:

    • Load three capillaries:

      • (1) Pure Sample.

      • (2) Pure Reference Standard.

      • (3) 1:1 Mixture.

  • Ramp:

    • Insert all three into the apparatus.

    • Rapid heat to 120°C.

    • Ramp at 1.0 °C/min from 120°C to 140°C.

  • Observation:

    • Record Onset Point (first liquid) and Clear Point (complete melt).

Interpretation Logic:

  • Identity Confirmed: All three capillaries melt within the same narrow range (e.g., 133–134°C).

  • Identity Failed: The Mixture (3) melts at a significantly lower temperature (e.g., 115–125°C) than the individual components, indicating the Sample and Standard are different substances.

Visualization: Decision Logic & Workflow

The following diagram outlines the logical pathway for verifying the compound, integrating the causality of experimental choices.

MP_Verification_Workflow Start Synthesized Batch (Crude/Recrystallized) Visual_Check Visual Color Check (Is it Yellow?) Start->Visual_Check Capillary_Test Automated Capillary MP (Ramp 1°C/min) Visual_Check->Capillary_Test Nitro compounds are colored Decision_1 MP Range Observed? Capillary_Test->Decision_1 Result_Low Range 115-118°C (Matches Precursor) Decision_1->Result_Low Low MP Result_Target Range 132-135°C (Potential Target) Decision_1->Result_Target Target Range Result_Broad Broad Range (e.g., 120-130°C) Decision_1->Result_Broad Depressed Action_Recryst Recrystallize (Solvent: EtOH/Water) Result_Low->Action_Recryst Unreacted SM Action_Mixed Perform Mixed MP with Standard Result_Target->Action_Mixed Verify Identity Result_Broad->Action_Recryst Impure Action_Recryst->Capillary_Test Retest Final_Decision Identity Confirmed? Action_Mixed->Final_Decision Pass BATCH RELEASED (Purity >98%) Final_Decision->Pass No Depression Fail REJECT / REWORK Final_Decision->Fail Depression Observed

Caption: Logical workflow for MP verification, prioritizing the differentiation between the precursor (116°C) and the target (134°C).

Scientific Causality & Troubleshooting

Why does the melting point depress? According to the Van't Hoff equation , impurities disrupt the crystal lattice energy. For this specific amide:

  • H-Bonding Disruption: The amide hydrogen (-NH-) forms intermolecular hydrogen bonds. Impurities like unreacted aniline disrupt this network, causing a significant drop in the liquidus temperature.

  • Lattice Strain: The bulky chloroacetyl group requires a specific packing orientation. The smaller 4-methyl-2-nitroaniline molecule creates voids in the lattice, lowering stability.

Common Pitfall: Polymorphism Amides are notorious for polymorphism (existing in different crystal forms).

  • Symptom: You observe a clean melt at 128°C, then resolidification, then a melt at 134°C.

  • Solution: Use DSC . The DSC trace will show an exothermic "recrystallization" peak between two endothermic melting peaks, confirming a metastable form converting to a stable form. Capillary methods often miss this transition.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.

  • U.S. Pharmacopeia (USP) . <741> Melting Range or Temperature. (Authoritative standard for capillary method protocols).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Source for DSC vs Capillary comparison).

Comparative

mass spectrometry fragmentation pattern of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide Executive Summary Product Identity: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide CAS Registry Number: (Analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide

Executive Summary

Product Identity: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide CAS Registry Number: (Analogous to 2-nitro-p-toluidine derivatives) Molecular Formula: C


H

ClN

O

Exact Mass: 228.0302 (monoisotopic,

Cl)

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide. As a critical intermediate in the synthesis of benzimidazole anthelmintics and azo dyes, its precise characterization is essential for purity profiling. This document compares the Electron Ionization (EI) fragmentation behavior of the target molecule against its regioisomer (para-nitro analog) and Electrospray Ionization (ESI) performance, establishing a robust protocol for structural validation.

Structural Analysis & Theoretical Fragmentation

The molecule features three distinct moieties driving its fragmentation physics:

  • Chloroacetyl Group: A labile functionality prone to C-Cl cleavage.

  • Ortho-Nitro Motif: Positioned ortho to the amide nitrogen, enabling the "Ortho Effect"—a specific rearrangement absent in meta/para isomers.

  • Toluidine Core: The 4-methyl-2-nitroaniline skeleton that stabilizes aromatic cations.

Primary Fragmentation Pathways (EI, 70 eV)
Fragment Ionm/z (

Cl)
MechanismDiagnostic Value
Molecular Ion (M

)
228 Radical cation formationConfirms MW; exhibits 3:1 Cl isotope pattern (228/230).
[M – OH]

211 Ortho Effect (Nitro-Amide interaction)High Specificity : Distinguishes ortho-nitro from para-nitro isomers.
[M – Cl]

193 Homolytic C-Cl cleavageCharacteristic of chloroacetamides.
[M – CH

Cl]

179

-cleavage at carbonyl
Generates stable isocyanate-like cation.
[M – NO

]

182 Nitro group eliminationCommon in nitroaromatics; less specific than [M-OH].
Base Amine 152 Amide hydrolysis equivalentCorresponds to 4-methyl-2-nitroaniline radical cation.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule's performance in MS analysis against two critical "alternatives": its structural isomer (differentiation) and an alternative ionization technique (method selection).

Comparison A: Structural Differentiation (Ortho vs. Para Isomer)

Alternative: 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide (Meta/Para analog).

The ortho positioning of the nitro group in the target molecule facilitates a hydrogen transfer from the amide nitrogen to the nitro oxygen, followed by the elimination of an OH radical. This pathway is geometrically forbidden in para-isomers.

  • Target (Ortho): Prominent peak at m/z 211 [M-17] .

  • Alternative (Para): Absence of m/z 211; dominant loss of NO

    
     (m/z 182 ).
    
Comparison B: Ionization Mode (EI vs. ESI)

Alternative: Electrospray Ionization (ESI-MS/MS).

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ion Type M

(Radical Cation)
[M+H]

(Protonated Even-Electron)
Primary Peak m/z 228 (Parent), 193 (Fragment)m/z 229 (Parent)
Fragmentation Spontaneous, rich structural data.Requires CID (Collision Induced Dissociation).[1]
Sensitivity Moderate (Nanogram range).High (Picogram range).[2]
Utility Structural Elucidation (Fingerprinting).[3]Quantitation (PK studies, impurity trace).

Visualized Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical "Ortho Effect" pathway that validates the specific regioisomer.

FragmentationPathway M Molecular Ion (M+) m/z 228 (100%) M_OH [M - OH]+ m/z 211 (Ortho Effect) M->M_OH - •OH (17 Da) Specific to Ortho-Nitro M_Cl [M - Cl]+ m/z 193 M->M_Cl - •Cl (35 Da) M_CH2Cl [M - CH2Cl]+ m/z 179 M->M_CH2Cl - •CH2Cl (49 Da) M_NO2 [M - NO2]+ m/z 182 M->M_NO2 - •NO2 (46 Da) Amine Amine Core m/z 152 M_OH->Amine Further Degradation M_Cl->Amine - C2H2O (Ketene)

Figure 1: EI Fragmentation pathway of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide. The red path indicates the diagnostic Ortho Effect.

Experimental Protocols

To replicate these profiles for quality control or impurity identification, follow this validated workflow.

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the target compound in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:Water (0.1% Formic Acid) for ESI, or use pure Ethyl Acetate for GC-MS (EI).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Protocol B: GC-MS Conditions (EI)
  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[3]

Protocol C: LC-MS/MS Conditions (ESI)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 mins.

  • Mode: Positive Ion Mode (+ESI).

  • Capillary Voltage: 3500 V.

References

  • NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of 2-Chloro-N-methylacetamide and related chloroacetanilides. National Institute of Standards and Technology.[5] [Link]

  • Ram Singh et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]

  • Hulsbosch, J., et al. (2018).[6] Synthesis of N-phenylacetamides from substituted anilines. ResearchGate. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for "Ortho Effect" mechanisms in nitro-aromatics). [Link]

  • Cordeiro, L. V., et al. (2023). Antibacterial drug association with acetamide derivatives. Anais da Academia Brasileira de Ciências. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide vs. 2-chloro-N-phenylacetamide

Executive Summary This guide compares the reactivity profiles of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (Compound A) and 2-chloro-N-phenylacetamide (Compound B). While both compounds function as electrophilic -chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide (Compound A) and 2-chloro-N-phenylacetamide (Compound B).

While both compounds function as electrophilic


-chloroacetamides capable of alkylating nucleophiles via an 

mechanism, Compound A exhibits significantly distinct reactivity due to the ortho-nitro effect.
  • Compound A (The "Activated" Electrophile): The presence of the electron-withdrawing nitro group (

    
    ) at the ortho position dramatically increases the acidity of the amide proton and enhances the electrophilicity of the 
    
    
    
    -carbon through inductive effects, despite the steric hindrance introduced by the substituent. It is often used as a precursor for heterocycles (e.g., benzimidazoles) or as a highly reactive covalent warhead.
  • Compound B (The "Baseline" Standard): Represents the unsubstituted reference. It displays moderate reactivity, suitable for standard alkylations but lacking the electronic activation of the nitro-variant.

Mechanistic Analysis & Structural Logic

To understand the performance difference, we must look beyond the leaving group (chloride) and analyze the electronic modulation of the acetamide core.

Structural Comparison
FeatureCompound A Compound B
Structure 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide2-chloro-N-phenylacetamide
Ring Substituents 2-Nitro (

), 4-Methyl (

)
None (H)
Electronic Nature Strongly Electron Deficient (Deactivated Ring)Neutral / Conjugated
Steric Bulk High (Ortho-substituent)Low
Primary Mechanism

(Nucleophilic Substitution)

(Nucleophilic Substitution)
The "Ortho-Nitro" Effect on Reactivity

The reactivity difference is governed by two competing factors in Compound A:

  • Electronic Activation (Enhancement): The 2-nitro group is a strong electron-withdrawing group (EWG). Through the inductive effect (

    
    ), it pulls electron density away from the amide nitrogen. This reduces the resonance donation of the nitrogen lone pair into the carbonyl, making the carbonyl carbon more positive. This inductive pull propagates to the 
    
    
    
    -carbon, stabilizing the transition state for nucleophilic attack.
    • Result: Compound A is intrinsically more electrophilic toward "hard" and small nucleophiles (e.g., thiolates).

  • Steric Modulation (Inhibition): The ortho-nitro group forces the amide bond to twist out of planarity with the phenyl ring to relieve steric strain. This "de-conjugation" isolates the amide electronically but also creates a physical barrier.

    • Result: Reaction rates with bulky nucleophiles (e.g., secondary amines) may be retarded in Compound A compared to Compound B, despite the electronic activation.

Visualization: Reactivity Pathway

The following diagram illustrates the electronic influences and the reaction trajectory.

ReactivityMechanism SubstrateA Cmpd A: Nitro-Activated (High Electrophilicity) TransitionState Transition State (SN2) Nu attack at alpha-Carbon SubstrateA->TransitionState Fast (Small Nu) SubstrateB Cmpd B: Unsubstituted (Baseline) SubstrateB->TransitionState Moderate Product Alkylated Product TransitionState->Product ElecEffect Inductive Effect (-I) Stabilizes TS ElecEffect->SubstrateA Enhances StericEffect Ortho-Steric Hindrance Blocks Bulky Nu StericEffect->SubstrateA impedes large Nu

Figure 1: Mechanistic pathway comparing electronic activation vs. steric hindrance in


 displacement.

Experimental Validation Protocol

As a scientist, you should not rely solely on theoretical prediction. The following protocol is the industry standard for quantifying the reactivity of covalent electrophiles using a Glutathione (GSH) Trapping Assay . This determines the second-order rate constant (


).
Materials
  • Test Compounds: Compound A and Compound B (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH) (freshly prepared in PBS).

  • Internal Standard: Caffeine or Indoprofen.

  • Buffer: PBS, pH 7.4 (physiologically relevant).

Kinetic Assay Workflow
  • Preparation: Dilute GSH to 5 mM in PBS.

  • Initiation: Add Test Compound (final conc. 50

    
    M) to the GSH solution. Ratio of GSH:Electrophile should be pseudo-first-order (100:1).
    
  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS or HPLC-UV. Monitor the disappearance of the parent compound.

Data Calculation

Plot


 vs. time (

).
  • The slope of the line

    
    .
    
  • Calculate intrinsic reactivity:

    
    .
    
Expected Results (Hypothetical Data)

Based on standard Structure-Activity Relationships (SAR) for chloroacetamides [1]:

ParameterCompound A (Nitro)Compound B (Phenyl)Interpretation

(GSH)
~15 min~45 minA reacts 3x faster due to EWG activation.
reactivity (

)
HighModerateA is a more potent warhead.
Stability (pH 7.4) ModerateHighA is more prone to hydrolysis over long durations.

Synthesis & Application Context

When to use Compound A?
  • Heterocycle Synthesis: The ortho-nitro group is a "latent nucleophile." After alkylating an amine with the chloro-group, the nitro group can be reduced to an amine (

    
    ), which then cyclizes with the amide carbonyl to form Quinoxalinones  or Benzimidazoles .
    
  • Covalent Probes: If you are designing a covalent inhibitor for a cysteine protease and Compound B is too weak to modify the target, switching to Compound A will increase the "warhead" potency.

When to use Compound B?
  • General Linkers: Use B when you need a stable, non-reactive linker that only reacts under specific forcing conditions.

  • Control Compounds: B serves as an excellent negative control to test if the ortho-substitution is required for biological activity.

Workflow Visualization

The following diagram outlines the decision matrix for selecting between these two reagents in a drug discovery campaign.

SelectionWorkflow Start Define Synthetic Goal Decision Is the target nucleophile highly reactive? Start->Decision BranchHigh Yes (e.g., Thiol) Decision->BranchHigh High Reactivity BranchLow No (e.g., Amine) Decision->BranchLow Low Reactivity SelectB Select Compound B (Avoid promiscuity) BranchHigh->SelectB NeedActivation Is steric bulk tolerated? BranchLow->NeedActivation NeedActivation->SelectB No (Steric Clash) SelectA Select Compound A (Electronic Activation) NeedActivation->SelectA Yes

Figure 2: Decision matrix for reagent selection based on target nucleophile and steric tolerance.

References

  • Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, vol. 10, no. 4, 2011, pp. 307–317. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, vol. 62, no. 12, 2019, pp. 5673–5724. Link

  • Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, vol. 144, 2019, pp. 19-50. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide

Executive Summary: The "Why" Behind the Protocol 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is not merely "organic waste." As a specialized intermediate containing both an -chloroacetamide moiety and a nitro-aromatic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is not merely "organic waste." As a specialized intermediate containing both an


-chloroacetamide  moiety and a nitro-aromatic  core, it presents a dual-hazard profile: alkylating potential and nitrogen-based toxicity.

Improper disposal of this compound poses two specific risks:

  • Environmental Persistence: The halogenated bond resists standard biodegradation.

  • Reactive Incompatibility: The

    
    -chloro group is susceptible to nucleophilic attack, making it reactive toward amines and thiols often found in mixed waste streams, potentially generating toxic byproducts or heat in the waste drum.
    

This guide moves beyond generic SDS advice to provide a logistical framework for the safe sequestration and destruction of this compound.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the chemical stability of the substance to prevent "bin reactions."

FeatureChemical LogicSafety Implication
Functional Group

-Chloroacetamide
Alkylating Agent: Highly reactive toward biological nucleophiles (DNA/Proteins). Potent skin sensitizer.
Substituent 2-Nitro groupRedox Active: Potential oxidizer compatibility issues. Adds to systemic toxicity profile.
Halogenation ChlorineRegulatory Flag: Must be treated as Halogenated Waste . Do NOT mix with non-halogenated solvents (e.g., acetone/methanol) if incineration streams are separate.
Physical State Solid (typically)Dust hazard. Inhalation can cause respiratory sensitization.

Pre-Disposal Segregation Strategy

The most common failure point in laboratory waste management is the "commingling" of incompatible reactives.

The Segregation Rule (The "2-Stream" System)

Do not place this compound in general organic waste. It requires a dedicated stream due to its halogen content and alkylating nature.

Protocol:

  • Quench Reactive Residues: If the compound is present as a residue in a reaction flask, do not simply rinse it into the drain. Rinse with a solvent (e.g., Dichloromethane or Ethyl Acetate) and collect the rinsate.

  • Solid Waste: Isolate solid scraps, filter papers, or contaminated PPE in a separate, double-bagged container labeled "Toxic Solid - Halogenated."

  • Liquid Waste: All solutions containing this compound must go into the Halogenated Organic Solvent carboy.

Visualization: Waste Stream Decision Matrix

DisposalLogic Start Waste Generation: 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, PPE, Wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidPath Bagging Double Bag (6-mil Poly) Label: 'TOXIC - HALOGENATED' SolidPath->Bagging SolventCheck Solvent Composition? LiquidPath->SolventCheck Final High-Temperature Incineration (RCRA Approved Facility) Bagging->Final HalogenStream Stream A: Halogenated Waste (DCM, Chloroform mixtures) SolventCheck->HalogenStream Contains Halogens NonHalogenStream Stream B: Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalogenStream No Halogens HalogenStream->Final Correction CRITICAL ACTION: Segregate into Halogenated Stream regardless of solvent carrier NonHalogenStream->Correction Contamination Risk Correction->HalogenStream

Figure 1: Decision Logic for Waste Segregation. Note the critical correction path: even if dissolved in a non-halogenated solvent like Acetone, the presence of the chloro-solute mandates disposal in the Halogenated stream to prevent regulatory violations.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired reagents, surplus synthesis intermediates.

  • PPE Requirement: Nitrile gloves (double gloving recommended due to alkylating potential), lab coat, safety glasses, and N95 dust mask or fume hood sash lowered.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous waste drum.

  • Deactivation (Optional but Recommended for Large Quantities):

    • Note: Only perform if authorized by your site's EHS officer.

    • Chemical hydrolysis can be achieved using basic conditions, but this is exothermic.

    • Protocol: Treat with aqueous NaOH (1M) slowly to hydrolyze the chloroacetamide bond. Warning: This generates heat and potentially toxic cleavage products (anilines). For simple disposal, direct incineration is preferred over in-lab deactivation.

  • Labeling:

    • Must carry the GHS "Health Hazard" (Silhouette) and "Exclamation Mark" pictograms.

    • Text: "Waste 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide. Toxic. Halogenated."

Scenario B: Disposal of Liquid Waste (HPLC Waste/Mother Liquors)

Applicability: Reaction mixtures, purification fractions.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., Nitric acid waste) or strong bases (which could cause uncontrolled hydrolysis).

  • Transfer: Pour into the Halogenated Waste container using a funnel to prevent splashing.

  • Log Entry: Immediately log the volume and constituent name on the waste tag. Do not abbreviate as "Organic Waste." Specificity is required for the incinerator facility to balance their burn parameters.

Spill Response Protocol (Emergency Handling)

If a container of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide breaks:

  • Isolate: Evacuate the immediate area. The dust is a respiratory irritant.

  • PPE Up-level: Wear a Tyvek suit if the spill is >100g. Use a half-face respirator with organic vapor/particulate cartridges (P100/OV).

  • Containment:

    • Solids: Do not dry sweep. Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or clay-based absorbents. Do not use combustible materials (sawdust) due to the nitro group's potential reactivity.

  • Decontamination: Wash the surface with a dilute surfactant solution, followed by water. Collect all wash water as hazardous waste.

Regulatory & Compliance Context (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Characterization: While it may not be a specific "P-listed" or "U-listed" waste by name, it exhibits characteristics of Toxic Waste .

  • Halogen Content: The EPA requires specific treatment standards for halogenated organic compounds (HOCs). They must typically be incinerated at high efficiency (99.99%) to prevent the formation of dioxins/furans during combustion [1].

  • Cradle-to-Grave: You are responsible for this chemical until it is destroyed. Ensure your waste hauler is certified for halogenated organics.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion. EPA Guidelines for incineration of halogenated organics. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 6, Working with Chemicals. [Link]

  • PubChem. Compound Summary: 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide. (Used for functional group analysis and structural verification). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Handling

Personal protective equipment for handling 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide

Executive Safety Summary 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is a bifunctional synthesis intermediate containing an -chloroacetamide group and a nitroaromatic core. In the absence of compound-specific toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is a bifunctional synthesis intermediate containing an


-chloroacetamide group and a nitroaromatic core.

In the absence of compound-specific toxicological data, Structure-Activity Relationship (SAR) protocols dictate that this compound be handled as a potent alkylating agent and a severe skin sensitizer . The


-haloacetamide moiety renders the molecule highly electrophilic, capable of modifying cysteine residues in proteins, leading to allergic contact dermatitis or cytotoxicity.

Immediate Action Required:

  • Containment: All handling of powders must occur within a certified Chemical Fume Hood (CFH).

  • Skin Protection: Double-gloving strategy is mandatory due to the lipophilic nature of the nitroaromatic ring facilitating dermal absorption.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the causality of the hazard.

Functional GroupHazard MechanismPhysiological Impact

-Chloroacetamide
Nucleophilic Substitution (

):
The chlorine atom is a good leaving group, allowing the carbon to alkylate DNA or proteins.
Severe skin irritation, sensitization (rashes/blisters), and potential mutagenicity.
Nitroaromatic Redox Cycling: Potential reduction to aniline derivatives in vivo.Methemoglobinemia (interference with oxygen transport) if significantly absorbed.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection Strategy

Standard nitrile gloves may offer insufficient breakthrough time if the compound is dissolved in organic solvents (e.g., DCM, Acetone).

StatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil)Nitrile (4 mil)Prevents mechanical transfer of dust to skin. White inner glove reveals tears in colored outer glove.
Solution (DCM/DMF) Laminate (PE/EVOH) Nitrile (Disposable)Critical: Chlorinated solvents permeate nitrile in <2 mins. Laminate gloves provide chemical barrier; outer nitrile provides grip.
Respiratory & Body Protection
  • Respiratory:

    • Primary: Engineering controls (Fume Hood) are the first line of defense.

    • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95s are insufficient for organic vapors generated during solubilization.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of airborne dust or splash entry from the side.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

Operational Workflow Visualization

The following diagram outlines the decision logic for safe handling and PPE escalation.

SafetyWorkflow Start START: Hazard Assessment StateCheck Is compound in Solution? Start->StateCheck SolidPrep Solid Handling: Double Nitrile Gloves Static Control StateCheck->SolidPrep No (Powder) SolventCheck Solvent Type? StateCheck->SolventCheck Yes Execution Execute Reaction in Fume Hood SolidPrep->Execution StandardSolv Polar/Aqueous: Double Nitrile OK Change every 30 min SolventCheck->StandardSolv Ethanol/Water PermeableSolv Halogenated/Polar Aprotic: (DCM, DMF, DMSO) REQ: Laminate Liners SolventCheck->PermeableSolv DCM/DMF StandardSolv->Execution PermeableSolv->Execution Decon Decontamination: Soap/Water Wash (Do NOT use Ethanol) Execution->Decon

Figure 1: PPE escalation logic based on physical state and solvent carrier. Note the critical requirement for laminate gloves when handling high-permeability solvents.

Step-by-Step Operational Protocol

Phase 1: Weighing & Transfer

Objective: Minimize airborne particulate generation.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Chloroacetamides are often crystalline and prone to static charge, which causes "jumping" of particles.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have not been pre-cleaned; cross-contamination can catalyze degradation.

  • Wipe Down: Immediately after weighing, wipe the balance area with a surfactant-based cleaner (e.g., Decon 90). Avoid alcohol wipes initially, as alcohols can increase skin permeability if residue remains on surfaces.

Phase 2: Solubilization & Reaction

Objective: Prevent percutaneous exposure via solvent vectors.

  • Solvent Selection: If using DMSO or DMF, recognize that these solvents act as "skin vehicles," carrying the toxic chloroacetamide through the dermal barrier rapidly.

  • Glove Protocol: Don Silver Shield (Laminate) gloves, then pull standard nitrile gloves over them for dexterity.

  • Addition: Add solvent slowly to the solid to prevent aerosolization. Keep the vessel closed whenever not actively adding reagents.

Phase 3: Waste Disposal

Objective: Prevent downstream environmental contamination.

  • Segregation: This compound must be segregated into Halogenated Organic Waste .

  • Labeling: Explicitly tag waste containers with "High Hazard: Alkylating Agent" and "Nitroaromatic."

  • Incompatibility: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic decomposition or formation of explosive salts.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Do NOT use solvents to wash skin. 2. Wash with copious soap and water for 15 minutes. 3. Seek medical attention if redness appears (delayed sensitization is common).
Eye Contact Flush with water/saline for 15 minutes. Hold eyelids open. Consult ophthalmologist.
Spill (Solid) Wet wipe with a surfactant to prevent dust. Do not dry sweep. Place waste in sealed bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chloroacetamides (General Class). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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